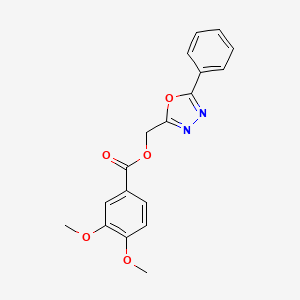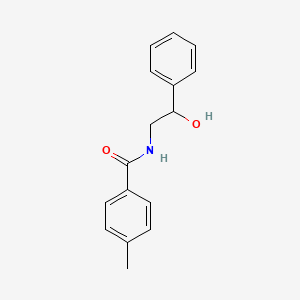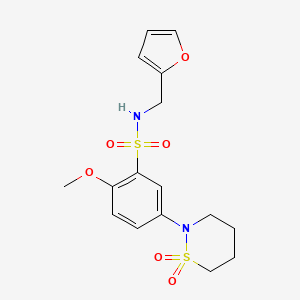![molecular formula C24H25FN2O B5046638 1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine CAS No. 415959-61-4](/img/structure/B5046638.png)
1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Overview
Description
1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylmethoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Scientific Research Applications
1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system agent, anti-inflammatory agent, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: The compound is employed as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical or agrochemical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as piperazine, in the presence of a base.
Attachment of the Phenylmethoxyphenyl Group: The phenylmethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction. This involves the reaction of a phenylmethoxybenzene derivative with a suitable alkylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine: Similar structure with a chlorine atom instead of a fluorine atom.
1-(4-Methylphenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine: Similar structure with a methyl group instead of a fluorine atom.
1-(4-Bromophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
1-(4-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom may also affect the compound’s binding affinity to its molecular targets, potentially enhancing its therapeutic efficacy.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O/c25-22-9-11-23(12-10-22)27-15-13-26(14-16-27)18-21-7-4-8-24(17-21)28-19-20-5-2-1-3-6-20/h1-12,17H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLADNKFVPXZLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170412 | |
| Record name | 1-(4-Fluorophenyl)-4-[[3-(phenylmethoxy)phenyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415959-61-4 | |
| Record name | 1-(4-Fluorophenyl)-4-[[3-(phenylmethoxy)phenyl]methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415959-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-4-[[3-(phenylmethoxy)phenyl]methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5046557.png)
![(6Z)-6-[[3,5-dimethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5046562.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methyl-1H-benzimidazol-6-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5046577.png)
![3-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5046587.png)
![8-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5046592.png)


![(5Z)-1-(2-fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5046611.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5046614.png)
![N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5046618.png)

![3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one](/img/structure/B5046640.png)
![2-bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5046644.png)
![N-[(2,4-dichlorophenyl)methyl]-2-methylpropanamide](/img/structure/B5046647.png)
